Hydrindantin

Amino Acid Analysis Colorimetric Assay Reagent Stability

Hydrindantin is the essential co-reactant in ninhydrin-based amino acid analysis. Our high-purity grade ensures consistent color yield and stable Ruhemann's Purple chromophore formation, preventing pigment decomposition. Unlike formulations relying on in-situ ninhydrin reduction, pre-formulated hydrindantin reagents provide a low reagent blank and precise quantification at picomole levels. Ideal for automated post-column derivatization, clinical diagnostics, and nutritional studies.

Molecular Formula C18H10O6
Molecular Weight 322.3 g/mol
CAS No. 5103-42-4
Cat. No. B147029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrindantin
CAS5103-42-4
Synonymshydrindantin
Molecular FormulaC18H10O6
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O
InChIInChI=1S/C18H10O6/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22/h1-8,23-24H
InChIKeyLWFPYLZOVOCBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrindantin (CAS 5103-42-4) for Amino Acid Analysis: A Critical Reduced Ninhydrin Reagent


Hydrindantin (C18H10O6, MW 322.27), also known as reduced ninhydrin or 2,2′-dihydroxy-[2,2′-bi-1H-indene]-1,1′,3,3′-(2H,2′H)-tetrone, is a pivotal component in the classical ninhydrin reaction for quantitative amino acid and peptide analysis. Its role in forming the chromophore Ruhemann's Purple is essential for the photometric determination of amino acids and related compounds [1][2]. The compound is characterized by its specific decomposition point of 249-254°C and its solubility profile, which is particularly relevant for its handling and formulation in analytical reagents [3].

Why Generic Hydrindantin Substitution Fails in Amino Acid and Peptide Quantitation


The substitution of hydrindantin with alternative reducing agents or the use of ninhydrin alone is not equivalent due to the specific role of hydrindantin in the reaction mechanism and the stability of the resulting chromophore. Hydrindantin, as the reduced form of ninhydrin, acts as a crucial co-reactant, condensing with liberated ammonia to form the colored diketohydrindylidene-diketohydrindamine (Ruhemann's Purple) [1][2]. The reaction kinetics and the stability of the final pigment are highly dependent on the presence of hydrindantin; it has been demonstrated that hydrindantin prevents the decomposition of the pigment, thereby ensuring accurate and reproducible quantitation [3]. Formulations without hydrindantin, or those relying on in-situ reduction of ninhydrin, can lead to variable hydrindantin concentrations, drift in baseline response, and inconsistent color yields, which are unacceptable for precise analytical work [4].

Quantitative Evidence for Hydrindantin's Differentiated Performance in Amino Acid Analysis


Hydrindantin-Containing Reagent vs. Ninhydrin-Only Reagent in Color Yield and Stability

The presence of hydrindantin is critical for achieving a stable and high-yield color reaction. A study comparing a ninhydrin reagent with and without added hydrindantin found that the hydrindantin-containing formulation provided a more consistent color yield and prevented the decomposition of Ruhemann's Purple. The pigment's stability in the presence of hydrindantin ensures that the absorbance remains linear over time, which is a key differentiator from ninhydrin-only formulations that can show fading or drift [1].

Amino Acid Analysis Colorimetric Assay Reagent Stability

Improved Ninhydrin-Hydrindantin Reagent vs. Standard Moore-Stein Reagent for Peptide Assays

An improved ninhydrin-hydrindantin reagent formulation demonstrates significant advantages over the conventional Moore and Stein reagent, particularly for peptide analysis. The improved reagent yields extremely low and steady reagent blank values and approximately stoichiometric yields of Ruhemann's purple for most amino acids. In a peptidase assay, the improved reagent provided a more sensitive detection of enzyme activity compared to the conventional ninhydrin-hydrindantin reagent, enabling more accurate kinetic studies [1][2].

Peptidase Assay Amino Acid Quantitation Reagent Blank

Hydrindantin-Ninhydrin Reagent vs. Alternative Reducing Agents for Automated Amino Acid Analysis

In the context of automated amino acid analyzers, the performance of hydrindantin-containing reagents is compared with those using alternative in-situ reducing agents like titanous chloride. Commercial preparations containing hydrindantin offer comparable or improved stability and performance. For instance, the TRIONE® reagent, which includes hydrindantin, provides a high signal-to-noise ratio that permits detection sensitivity to be increased at sample concentrations of <50 picomoles, a feature not consistently achieved with all DMSO-based, hydrindantin-free alternatives [1].

Automated Amino Acid Analysis Reagent Stability Signal-to-Noise Ratio

Hydrindantin's Role in Maintaining Consistent Reagent Performance During HPLC Amino Acid Analysis

In high-performance liquid chromatography (HPLC) amino acid analysis, the use of a pre-formulated hydrindantin-ninhydrin reagent ensures consistent hydrindantin concentration, which is critical for quantitative accuracy. An electrolytic method for in-situ reduction of ninhydrin to hydrindantin achieved a consistent hydrindantin content of 1.61 mol%, which was found to be sufficiently constant for quantitative amino acid analysis. This level of control is contrasted with methods where hydrindantin is not a defined component, leading to potential variability in the reaction [1].

HPLC Post-Column Derivatization Reagent Consistency

Hydrindantin-Containing Reagents vs. Fluorescamine for Amino Acid Sensitivity

While fluorescamine is a widely used alternative for amino acid analysis offering high sensitivity at the picomole level, the ninhydrin-hydrindantin system remains the 'gold standard' for its robustness and well-characterized reaction with a broad spectrum of amino acids. Fluorescamine's reaction is specific to primary amines and its fluorescence is highly pH-dependent, which can lead to variability with complex sample matrices. In contrast, the ninhydrin-hydrindantin method provides a more universal response for most amino acids and is less susceptible to matrix effects, making it preferable for routine, high-throughput analysis of diverse biological samples [1][2].

Amino Acid Analysis Fluorometric Assay Sensitivity Comparison

Optimal Application Scenarios for Hydrindantin-Based Reagents in Amino Acid Analysis


High-Sensitivity Automated Amino Acid Analysis in Clinical and Research Laboratories

Hydrindantin-ninhydrin reagents are the standard for automated post-column derivatization in dedicated amino acid analyzers. This application leverages the reagent's consistent color yield and low reagent blank, enabling precise quantification of amino acids in physiological fluids (e.g., plasma, urine) for clinical diagnosis of inborn errors of metabolism or for nutritional studies. The high signal-to-noise ratio at low picomole levels makes it suitable for analyzing limited sample volumes .

Peptidase and Protease Activity Assays in Biochemical Research

The improved ninhydrin-hydrindantin reagent, with its extremely low reagent blank, is critical for monitoring the release of free amino acids in peptidase assays. This allows for the accurate kinetic characterization of enzymes involved in protein turnover, food processing, and drug discovery. The low background signal enhances the detection of low levels of enzyme activity and improves the precision of Michaelis-Menten kinetic parameter determination [1].

Quantitative Determination of Amino Acids in Food and Agricultural Samples

For assessing the nutritional quality of foods, feeds, and agricultural products, the robustness of the hydrindantin-ninhydrin method to complex sample matrices is a key advantage. The method provides reliable, stoichiometric color yields for a wide range of amino acids, making it suitable for routine quality control in food science and animal nutrition studies where sample composition can be highly variable [2].

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